Ethanol, 2-(methyl-4-pyrimidinylamino)-
Description
The compound "Ethanol, 2-(methyl-4-pyrimidinylamino)-," also known as N-(2-Hydroxyethyl)-N-methylpyrimidin-4-amine and identified by CAS number 20092-34-4, represents a specific molecular architecture combining a pyrimidine (B1678525) core with an N-methylaminoethanol substituent. While this particular molecule is not extensively documented in peer-reviewed literature, its structural components—heterocyclic amines and pyrimidine scaffolds—are of immense interest in synthetic and medicinal chemistry. This article explores the chemical context of this compound, delving into the foundational importance of its constituent parts and the research paradigms that govern similar structures.
Structure
3D Structure
Properties
CAS No. |
340742-86-1 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[methyl(pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-10(4-5-11)7-2-3-8-6-9-7/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
SSDGVZGQKQLRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Methylpyrimidin 4 Yl Amino Ethanol and Its Analogues
Established Synthetic Routes for the Pyrimidine (B1678525) Core
The formation of the central pyrimidine ring is a critical phase in the synthesis of 2-[(methylpyrimidin-4-yl)amino]ethanol. This process is typically achieved through cyclization reactions, with specific strategies employed to introduce the required methyl group.
Cyclization Reactions for Pyrimidine Ring Formation
The construction of the pyrimidine scaffold can be accomplished through various cyclization reactions. These reactions are fundamental in organic synthesis, allowing for the creation of the heterocyclic ring system from linear precursors. One common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the reaction of ketones with nitriles, catalyzed by copper, provides a direct and economical pathway to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org
Another versatile method is the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which yields trisubstituted and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com Furthermore, multicomponent reactions, such as the tandem reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, offer a practical route to a wide array of substituted pyrimidines. organic-chemistry.org These methods provide a robust foundation for creating the pyrimidine core, which can then be further functionalized.
A deconstruction-reconstruction strategy offers a novel approach to pyrimidine diversification. This method involves converting a pyrimidine-containing compound into an iminoenamine, which serves as a surrogate for a 1,3-dicarbonyl compound. This intermediate can then undergo de novo heterocycle synthesis to generate various substituted pyrimidines. nih.gov
| Reaction Type | Reactants | Conditions | Product |
| Copper-catalyzed cyclization | Ketones, Nitriles | Basic conditions | Functionalized pyrimidines |
| [5+1] Annulation | Enamidines, N,N-dimethylformamide dialkyl acetals | Catalyst- and solvent-free | Substituted pyrimidines |
| Tandem three-component reaction | Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I, Metal- and solvent-free | Substituted pyrimidines |
| Deconstruction-Reconstruction | Pyrimidine compound | Conversion to iminoenamine, then cyclization | Diversified pyrimidines |
Strategies for Introducing Methyl Substitution at the Pyrimidine Ring
The introduction of a methyl group onto the pyrimidine ring can be achieved either by incorporating a methyl-containing starting material into the cyclization reaction or by substituting it onto a pre-formed pyrimidine ring. A common precursor for the synthesis of the target molecule is 4-chloro-2-methylpyrimidine. This intermediate can be synthesized from 2-methyl-4-hydroxypyrimidine through a chlorination reaction using phosphorus oxychloride in the presence of an organic base. google.com
Another approach involves the cycloaddition of hexachloropropene (B155961) with acetamidine (B91507) hydrochloride in the presence of methanolic sodium hydroxide, which has been explored for the one-step synthesis of 2-methyl-3,4,5-trichloropyrimidine. njit.edu While this method yields a more heavily chlorinated pyrimidine, it demonstrates the principle of incorporating the methyl group from the amidine starting material.
Approaches for the Regioselective Introduction of the N-(2-Hydroxyethyl)amino Moiety
Once the methyl-substituted pyrimidine core is in place, the next crucial step is the regioselective introduction of the N-(2-hydroxyethyl)amino group, primarily at the C-4 position.
Amination Reactions at the Pyrimidine C-4 Position
The most prevalent method for introducing the aminoethanol side chain is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halopyrimidine, such as 4-chloro-2-methylpyrimidine, with 2-aminoethanol (ethanolamine). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide at the C-4 position by the amine nucleophile. researchgate.net
The reactivity of halopyrimidines in SNAr reactions is a well-established principle, with the C-4 position being highly susceptible to nucleophilic attack. researchgate.net Studies on similar systems, such as the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that these reactions can be effectively carried out in various solvents, including water, often with acid promotion to enhance the reaction rate. preprints.orgnih.gov The use of a base, such as triethylamine (B128534), is common to neutralize the hydrogen halide formed during the reaction. nih.govmdpi.com
| Starting Material | Reagent | Conditions | Key Feature |
| 4-Chloro-2-methylpyrimidine | Ethanolamine (B43304) | Basic or neutral | Nucleophilic aromatic substitution |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | Aqueous, HCl promoted | High reaction rate in water |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Refluxing ethanol (B145695), TEA | Mono-substitution at C-4 |
Direct Alkylation and Acylation Strategies for the Aminoethanol Linker
While direct amination with ethanolamine is the most straightforward approach, alternative strategies could involve a two-step process. For example, one could first introduce an amino group at the C-4 position to form 4-amino-2-methylpyrimidine. This intermediate could then be alkylated with a suitable two-carbon electrophile containing a protected or masked hydroxyl group, followed by deprotection. However, this method is generally less efficient than the direct SNAr reaction with ethanolamine.
Protecting Group Strategies in Complex Syntheses
In the synthesis of more complex analogues of 2-[(methylpyrimidin-4-yl)amino]ethanol, the use of protecting groups may be necessary to prevent unwanted side reactions. jocpr.com For instance, if other reactive functional groups are present in the molecule, they must be temporarily masked. jocpr.com
Common protecting groups for hydroxyl groups include silyl (B83357) ethers, while amino groups can be protected with carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). jocpr.comsemanticscholar.org For example, in syntheses involving pyrimidinone systems, a p-benzyloxybenzyloxy group has been used to mask the oxo function, which can be efficiently removed under mild acidic conditions. rsc.org The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal. semanticscholar.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses. jocpr.com
Investigation of Reaction Kinetics and Thermodynamic Parameters in Synthesis Pathways
While specific kinetic and thermodynamic data for the synthesis of "Ethanol, 2-(methyl-4-pyrimidinylamino)-" are not extensively documented in publicly available literature, valuable insights can be drawn from computational and experimental studies on analogous pyrimidine systems. The synthesis typically proceeds via the reaction of a 4-chloropyrimidine (B154816) derivative with 2-(methylamino)ethanol. The reaction mechanism, whether a stepwise process involving a Meisenheimer intermediate or a concerted process, significantly influences the reaction kinetics. chemrxiv.orgnih.gov
Theoretical studies on related systems, such as the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines, suggest that the Meisenheimer complex can play a key role, potentially acting as a transition state rather than a stable intermediate. chemrxiv.org The stability of this complex and the energy barriers for its formation and collapse are critical thermodynamic and kinetic parameters. Computational studies on the oxidation of related molecules like 2-Methoxyethanol have been used to determine thermodynamic and kinetic parameters for specific reaction pathways, demonstrating the power of these theoretical tools. researchgate.netnih.gov
Table 1: Theoretical Energy Barriers for H-Atom Abstraction from 2-Methoxyethanol (2ME) by Methyl Radical This table serves as an example of computational analysis of reaction parameters for a structurally related molecule.
| Abstraction Site (C-H bond) | Energy Barrier (kcal/mol) |
| α (HO-CH2-) | Low |
| β (-CH2-O) | Medium |
| ξ (CH3-) | High |
| O (O-H) | Highest |
| Data derived from computational studies on 2-Methoxyethanol oxidation, highlighting how different positions in a molecule exhibit varying reactivity based on calculated energy barriers. researchgate.netnih.gov |
Transition State Analysis in Key Synthetic Steps
Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), is essential for understanding the regioselectivity and reaction rates in the synthesis of 4-aminopyrimidines. The key synthetic step, a nucleophilic aromatic substitution (SNAr), involves the attack of the amine nucleophile on the electron-deficient pyrimidine ring.
For pyrimidines with multiple potential substitution sites, such as 2-MeSO₂-4-chloropyrimidine, transition state calculations can elucidate why substitution occurs preferentially at one position over another. wuxiapptec.com Computational analysis revealed that for the reaction with an alkoxide, the energy barrier for substitution at the C-4 position is significantly higher (by approximately 3.86-4.11 kcal/mol) than at the C-2 position. wuxiapptec.com This difference is attributed to the energy cost of breaking a hydrogen bond between the substrate and the nucleophile, which directs the reaction to the C-2 position and lowers the corresponding transition state energy. wuxiapptec.com
Similarly, in studies on 2,4-dichloro-quinazoline, a related heterocyclic system, DFT calculations showed that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com The calculated transition state for the attack at C-4 requires a lower activation energy than the attack at C-2, which is consistent with experimentally observed regioselectivity. mdpi.com These computational models provide a robust framework for predicting and explaining the outcomes of key synthetic steps in the preparation of compounds like 2-[(Methylpyrimidin-4-yl)amino]ethanol.
Table 2: Comparison of Calculated Activation Energies for SNAr Reactions on Substituted Heterocycles
| Substrate | Nucleophile Position | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| 2-MeSO₂-4-chloropyrimidine | C-2 Attack | Baseline | Favored Product |
| 2-MeSO₂-4-chloropyrimidine | C-4 Attack | + 4.11 | Disfavored Product |
| 2,4-dichloro-quinazoline | C-4 Attack | Lower Energy | Favored Product |
| 2,4-dichloro-quinazoline | C-2 Attack | Higher Energy | Disfavored Product |
| This table collates findings from computational studies, demonstrating how transition state energy calculations can predict regioselectivity in the synthesis of pyrimidine analogues. wuxiapptec.commdpi.com |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of 4-aminopyrimidine (B60600) derivatives. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and catalyst. For the synthesis of aminopyrimidines, multi-component reactions have been developed where starting materials are selected to explore structure-activity relationships (SAR), necessitating robust and optimized reaction protocols. nih.gov
In the development of BACE1 inhibitors based on a 4-aminopyrimidine scaffold, an initial lead compound was optimized, resulting in a 26-fold improvement in potency, a process that inherently involves the refinement of synthetic steps to access the desired analogues efficiently. nih.gov For industrial-scale applications, developing scalable processes is critical. A Lewis acid-catalyzed condensation reaction starting from acrylonitrile (B1666552) has been developed for the synthesis of 4-aminopyrimidines, achieving yields of up to 90% without the use of carcinogenic reagents, demonstrating a significant process optimization. acs.org
Microwave-assisted synthesis represents another powerful tool for optimization, often leading to shorter reaction times and improved yields for aminopyrimidine scaffolds. nanobioletters.com The selection of appropriate starting materials and reaction pathways, such as choosing between different guanidine (B92328) precursors, allows for a thorough exploration of chemical space and optimization of the final product's properties. nih.gov
Flow Chemistry and Continuous Processing Applications in Synthesis of 2-[(Methylpyrimidin-4-yl)amino]ethanol Derivatives
Flow chemistry and continuous manufacturing are transformative technologies for the synthesis of active pharmaceutical ingredients (APIs), including those containing a pyrimidine core. mdpi.com These methods offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and potential for automation and scalability. europa.euorganic-chemistry.org
Flow reactors have also been employed for the synthesis of fused pyrimidinones, where the use of high temperatures and pressures in a contained system allowed for the use of low-boiling point solvents and resulted in higher yields compared to batch reactions. researchgate.net The ability to rapidly screen conditions and scale up production makes flow chemistry a highly attractive methodology for producing 2-[(Methylpyrimidin-4-yl)amino]ethanol derivatives and other pyrimidine-based pharmaceuticals. europa.euresearchgate.net
Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis of Heterocyclic Compounds
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer with small reactor volumes |
| Heat Transfer | Often inefficient, can lead to hotspots | Excellent, allows for precise temperature control |
| Scalability | Can be complex and non-linear | More straightforward by running for longer times |
| Process Control | Manual or semi-automated | Highly automated and precise control of parameters |
| Reaction Time | Can be lengthy (e.g., hours) | Often significantly shorter (e.g., seconds to minutes) |
| Intermediate Isolation | Typically required between steps | Can be avoided through telescoped reactions |
| This table summarizes the general advantages of continuous flow processing, which are applicable to the synthesis of pyrimidine derivatives. europa.eunih.govnih.gov |
Green Chemistry Principles in Synthetic Route Development for Pyrimidine Amines
The integration of green chemistry principles into the synthesis of pyrimidines is an area of active research, aiming to reduce the environmental impact of chemical manufacturing. rasayanjournal.co.inpowertechjournal.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in
Key green chemistry strategies for pyrimidine synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the product, increasing atom economy and reducing waste. rasayanjournal.co.in An iridium-catalyzed MCR has been developed to synthesize pyrimidines from alcohols, which can be derived from renewable biomass. nih.govorganic-chemistry.org
Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating. nanobioletters.comrasayanjournal.co.inpowertechjournal.com
Greener Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions ("grindstone chemistry"), significantly reduces waste. rasayanjournal.co.in Furthermore, employing reusable, solid-supported, or metal-free catalysts aligns with green chemistry goals. powertechjournal.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. nih.gov
These approaches not only offer environmental benefits but also lead to more efficient and economically viable processes for producing pyrimidine amines and their derivatives. rasayanjournal.co.in
Structural Modification and Derivatization Strategies for N 2 Hydroxyethyl N Methylpyrimidin 4 Amine
Systematic Modification of the Ethanol (B145695) Side Chain
The ethanol side chain of N-(2-Hydroxyethyl)-N-methylpyrimidin-4-amine offers multiple avenues for chemical modification, primarily centered around the terminal hydroxyl group and the ethylene (B1197577) linker. These modifications allow for the introduction of varied functionalities, alterations in polarity and solubility, and the incorporation of chiral centers.
Introduction of Varied Hydroxyl-Containing Alkyl Linkers
A fundamental strategy for modifying the ethanol side chain involves altering the length and branching of the alkyl linker while retaining a hydroxyl functionality. This can be achieved by reacting 4-chloro-N-methylpyrimidine with a series of amino alcohols of varying structures, such as 3-aminopropanol or 4-aminobutanol, to introduce longer, linear hydroxyl-containing chains. Branched linkers can be incorporated by using substituted amino alcohols, for example, 1-amino-2-propanol, which would introduce a methyl substituent on the linker. The synthesis of such analogs allows for a systematic investigation of the impact of the distance and spatial orientation of the hydroxyl group relative to the pyrimidine (B1678525) core.
Furthermore, the introduction of multiple hydroxyl groups is a viable strategy. Reacting the pyrimidine precursor with amino alcohols derived from the reduction of amino sugars or through multi-step synthetic sequences can yield polyhydroxylated side chains. For instance, coupling with 3-amino-1,2-propanediol (B146019) would introduce a vicinal diol moiety. These modifications significantly increase the hydrophilicity of the molecule.
Ether and Ester Functionalization of the hydroxyl group
The terminal hydroxyl group of the ethanol side chain is a prime target for functionalization through etherification and esterification reactions. These modifications can dramatically alter the compound's lipophilicity, hydrogen bonding capacity, and potential for metabolic cleavage.
Etherification: The hydroxyl group can be converted to an ether by reaction with various alkylating agents under basic conditions. For example, treatment with methyl iodide or benzyl (B1604629) bromide in the presence of a base like sodium hydride would yield the corresponding methyl or benzyl ether. More complex ether functionalities can be introduced using functionalized alkyl halides. For instance, reaction with 2-chloroethyldimethylamine would introduce a tertiary amine moiety, potentially altering the compound's basicity and receptor interaction profile. O-alkylation of similar hydroxyethyl-substituted heterocycles has been successfully achieved using reagents like methyl iodide and bromofluoroethane in the presence of a hydride base nih.gov.
Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides in the presence of a base or a coupling agent. This allows for the introduction of a wide array of acyl groups, from simple acetyl or benzoyl groups to more complex moieties. The synthesis of esters of N-methyl-N-(2-hydroxyethyl)amines with various aliphatic and aromatic acyl chlorides has been reported, demonstrating the feasibility of this transformation nih.gov. The resulting ester linkage can be designed to be stable or labile, potentially serving as a prodrug strategy.
| Modification Type | Reagent Example | Resulting Functional Group |
| Etherification | Methyl Iodide | Methoxy |
| Etherification | Benzyl Bromide | Benzyloxy |
| Esterification | Acetyl Chloride | Acetate (B1210297) |
| Esterification | Benzoyl Chloride | Benzoate |
Chiral Aminoethanol Moiety Incorporation
The introduction of chirality into the ethanol side chain can be achieved by using enantiomerically pure amino alcohols as starting materials. For example, the reaction of 4-chloro-N-methylpyrimidine with (R)- or (S)-2-amino-1-phenylethanol would yield diastereomeric products with a chiral center in the side chain. This approach allows for the investigation of stereospecific interactions with biological targets.
Enzymatic and asymmetric synthesis methods are pivotal in obtaining enantiomerically pure building blocks for these modifications. The stereoselective synthesis of amino alcohols is a well-established field, providing access to a diverse range of chiral precursors that can be incorporated into the pyrimidine scaffold nih.gov.
Substituent Variations on the Pyrimidine Ring System
The pyrimidine ring itself provides multiple positions for substitution, allowing for the fine-tuning of the electronic properties and steric profile of the molecule. The electron-deficient nature of the pyrimidine ring influences its reactivity towards nucleophilic and electrophilic reagents wikipedia.org.
Halogenation and Nitro-Group Introductions
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrimidine ring can significantly impact the electronic distribution and provide a handle for further functionalization through cross-coupling reactions. Direct halogenation of aminopyrimidines can be challenging, but methods have been developed for related heterocyclic systems. For instance, the halogenation of 4-aminopyridine (B3432731) with various halogenating agents has been studied researchgate.netacs.org. The synthesis of 5-fluoro-4-aminopyrimidines has been achieved by constructing the ring from a fluorinated building block nih.gov. The reactivity of the pyrimidine ring towards halogenation is influenced by the existing substituents rsc.org.
Nitro-Group Introduction: The introduction of a nitro group, a strong electron-withdrawing group, can be achieved through nitration. However, the conditions for nitration must be carefully controlled to avoid degradation of the starting material. The nitration of pyrimidine derivatives is often influenced by the electronic nature of the substituents already present on the ring csu.edu.auresearchgate.net. For instance, the nitration of activated pyrimidones has been reported to occur under relatively mild conditions bhu.ac.in. The introduction of a nitro group can significantly alter the molecule's electronic properties and susceptibility to nucleophilic attack. In some cases, the reaction of aminopyrimidines with nitrating agents can lead to N-nitrosation of the amino group instead of C-nitration of the ring researchgate.net.
| Substitution | Reagent/Method | Effect on Ring Electronics |
| Fluorination | Fluorinated building blocks | Strong electron withdrawal |
| Chlorination | N-Chlorosuccinimide | Electron withdrawal |
| Bromination | N-Bromosuccinimide | Electron withdrawal |
| Nitration | Nitrating agents | Strong electron withdrawal |
Alkyl and Aryl Substitutions for Steric and Electronic Modulation
Alkyl Substitutions: Alkyl groups can be introduced onto the pyrimidine ring to modulate its steric bulk and electronic properties. This can be achieved through various synthetic strategies, including building the pyrimidine ring from alkyl-substituted precursors or through cross-coupling reactions on a halogenated pyrimidine core. The synthesis of 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines, which are structural analogs, has been reported nih.gov. The introduction of alkyl groups generally increases the electron density of the ring through an inductive effect.
Aryl Substitutions: Aryl groups can be introduced to provide significant steric bulk and to modulate electronic properties through resonance and inductive effects. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the arylation of halogenated pyrimidines nih.govmdpi.com. The synthesis of various 4-amino-6-arylpyrimidines has been achieved through an electrochemical cross-coupling method nih.gov. The nature and position of substituents on the aryl ring can be varied to fine-tune the electronic and steric characteristics of the final compound nih.govmdpi.com.
Heteroatom Inclusion within the Pyrimidine Ring (e.g., Triazolopyrimidines)
The incorporation of additional heteroatoms into the pyrimidine core, leading to fused heterocyclic systems, is a key strategy for modulating the electronic and steric properties of the parent molecule. The synthesis of triazolopyrimidines from pyrimidine precursors is a well-established method for achieving this transformation. researchgate.netresearchgate.net This approach typically involves the introduction of a hydrazine (B178648) moiety onto the pyrimidine ring, followed by cyclization with a one-carbon unit source to form the fused triazole ring.
For the N-(2-Hydroxyethyl)-N-methylpyrimidin-4-amine scaffold, a plausible synthetic pathway to a triazolopyrimidine derivative would begin with a related pyrimidine intermediate, such as a 4-chloro- or 4-hydrazinylpyrimidine. For instance, reacting 2-chloro-4-hydrazinylpyrimidine with an appropriate reagent can yield a triazolopyrimidine core. kjpupi.id Subsequently, the secondary amine side chain, N-(2-hydroxyethyl)-N-methylamine, could be introduced via nucleophilic aromatic substitution at a suitable position on the newly formed triazolopyrimidine ring system.
General synthetic strategies often involve the condensation of a 3-aminotriazole with a 1,3-dicarbonyl compound or its equivalent, which forms the pyrimidine portion of the fused system. semanticscholar.org The specific substitution pattern on the final triazolopyrimidine product can be controlled by the choice of the starting materials. researchgate.netnih.gov
Table 1: Representative Synthetic Routes to Triazolopyrimidine Systems
| Starting Pyrimidine Derivative | Reagents & Conditions | Resulting Fused System |
|---|---|---|
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 1. Hydrazine hydrate, H₂O, 50 °C2. Triethoxymethane, reflux | Thieno[3,2-e] researchgate.netkjpupi.idnih.govtriazolo[4,3-c]pyrimidine kjpupi.id |
| 7-Chloro-5-phenyl- researchgate.netkjpupi.idnih.govtriazolo[1,5-a]pyrimidine | Methanolic ammonia | 5-Phenyl- researchgate.netkjpupi.idnih.govtriazolo[1,5-a]pyrimidin-7-amine semanticscholar.org |
Diversification through Secondary Amine Linkage Manipulation
The secondary amine in N-(2-Hydroxyethyl)-N-methylpyrimidin-4-amine serves as a critical handle for diversification, allowing for the attachment of a wide range of functional groups through reactions like acylation and sulfonylation, or participation in cyclization reactions.
Acylation and Sulfonylation of the Secondary Amine
The nucleophilic secondary amine can be readily acylated or sulfonated using various electrophilic reagents. These reactions convert the amine into an amide or sulfonamide, respectively, which significantly alters the local electronic environment, hydrogen bonding capability, and conformational flexibility of the side chain.
Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. A wide variety of acyl groups can be introduced, ranging from simple alkyls to complex aromatic and heterocyclic moieties.
Sulfonylation follows a similar principle, employing sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, dansyl chloride) to form stable sulfonamides. Derivatization with reagents like dansyl chloride is also a common technique used in analytical chemistry to introduce a fluorescent tag, facilitating detection. nih.gov
Table 2: Potential Acylation and Sulfonylation Reactions
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| Acylation | Acyl Halide | Acetyl chloride | N-acetyl amide |
| Acylation | Acid Anhydride | Acetic anhydride | N-acetyl amide |
| Acylation | Acyl Halide | Benzoyl chloride | N-benzoyl amide |
| Sulfonylation | Sulfonyl Halide | Methanesulfonyl chloride (MsCl) | N-methanesulfonamide |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride (TsCl) | N-p-toluenesulfonamide |
Cyclization Reactions Involving the Amino Linker
The presence of the N-(2-hydroxyethyl) moiety provides an opportunity for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings incorporating the amine linker. One such possibility is an intramolecular dehydration-cyclization reaction. Under acidic conditions or with specific catalysts, the terminal hydroxyl group can be protonated and eliminated as water, with the subsequent attack of the pyrimidine ring nitrogen (if sterically feasible) or another nucleophilic center to form a new ring.
A more direct cyclization involves the secondary amine and the hydroxyl group. For example, treatment with a reagent like phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate. Alternatively, activation of the hydroxyl group (e.g., conversion to a tosylate) followed by intramolecular nucleophilic attack by the secondary amine could yield a piperazine-like ring structure, analogous to the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine to form N-methylhomopiperazine. researchgate.net Such intramolecular N-N bond-forming cyclizations are a known strategy for creating novel spirocyclic or fused ring systems. researchgate.net
Combinatorial Chemistry Approaches for Library Generation
The N-(2-Hydroxyethyl)-N-methylpyrimidin-4-amine scaffold is well-suited for the generation of large chemical libraries using combinatorial chemistry techniques. nih.gov Both solid-phase and solution-phase synthesis methodologies can be employed to systematically introduce diversity at multiple points on the molecule.
The key points of diversification on the scaffold are:
The terminal hydroxyl group: This group can be esterified or etherified with a large library of carboxylic acids or alkyl halides, respectively.
The secondary amine: While acylation and sulfonylation have been discussed, these reactions can be performed in a combinatorial fashion with a diverse set of acylating and sulfonylating agents.
The pyrimidine ring: The ring itself can be a platform for further substitution, depending on the reactivity of the C-2, C-5, and C-6 positions. For instance, starting from a halogenated pyrimidine core allows for sequential nucleophilic aromatic substitution (SNAr) reactions to build a multi-substituted library. nih.gov
DNA-encoded library (DEL) technology is a powerful combinatorial approach where unique DNA tags are attached to each chemical structure. nih.gov A synthesis scheme for a DEL based on a pyrimidine core might involve sequential reactions where, at each step, a new set of building blocks is added, followed by the ligation of a corresponding DNA tag, allowing for the creation of millions of unique compounds in a single mixture.
Table 3: Illustrative Combinatorial Library Design
| Scaffold Position | Reaction Type | Building Block Set (Examples) |
|---|---|---|
| Terminal -OH | Esterification | Set A: 100 different carboxylic acids |
| Secondary -NH | Acylation | Set B: 50 different acyl chlorides |
This three-step combinatorial approach could theoretically generate 1,000,000 unique compounds (100 x 50 x 200).
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
Identification of Key Pharmacophoric Elements within the 2-[(Methylpyrimidin-4-yl)amino]ethanol Scaffold
The 2-[(Methylpyrimidin-4-yl)amino]ethanol scaffold possesses several key pharmacophoric elements that are crucial for its molecular recognition and biological activity. These elements include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which collectively define the molecule's interaction with its biological targets.
The ethanol (B145695) side chain introduces a primary alcohol, a potent hydrogen bond donor and acceptor. This hydroxyl group can form key interactions with polar residues in a target protein, significantly contributing to binding affinity. The methyl group on the pyrimidine (B1678525) ring provides a small hydrophobic region that can interact with nonpolar pockets in the binding site, influencing selectivity and potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyrimidine derivatives, various QSAR models have been developed to predict their efficacy as inhibitors of specific biological targets, such as kinases. nih.govresearchgate.net
These models typically employ a range of molecular descriptors, which can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as charge distribution and orbital energies.
For a series of aminopyrimidine derivatives, a multiple linear regression (MLR) approach can be used to build a QSAR model. researchgate.net The resulting equation might take the form:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, ... are coefficients for the respective molecular descriptors. Such models, once validated, can be used to predict the biological activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.govscirp.org
Spatial Orientation and Conformational Preferences Influencing Molecular Interactions
The three-dimensional arrangement of a molecule, including its spatial orientation and conformational preferences, is a critical determinant of its interaction with a biological target. For the 2-[(Methylpyrimidin-4-yl)amino]ethanol scaffold, the relative orientation of the pyrimidine ring and the ethanol side chain is of particular importance.
Computational modeling suggests that the pyrimidine ring is largely planar. vulcanchem.com The dihedral angle between the pyrimidine ring and the ethanolamine (B43304) group can influence how the molecule fits into a binding pocket. Hydrogen bonding between the hydroxyl group of the ethanol moiety and a nitrogen atom on the pyrimidine ring can stabilize certain conformations, potentially pre-organizing the molecule for optimal binding. vulcanchem.com
The flexibility of the amino linker allows for a degree of rotational freedom, enabling the molecule to adopt different conformations to accommodate the specific topology of a binding site. Understanding these conformational preferences is key to designing more rigid analogues that can lock into a bioactive conformation, potentially leading to increased potency and selectivity.
Design of Focused Libraries Based on SAR Insights for Target-Specific Probes
Insights gained from SAR studies are instrumental in the design of focused chemical libraries. These libraries consist of a series of compounds where specific regions of the core scaffold are systematically varied to explore the chemical space around a known active compound. For the 2-[(Methylpyrimidin-4-yl)amino]ethanol scaffold, a focused library could be designed by introducing diversity at several key positions:
Substitution on the pyrimidine ring: Replacing the methyl group with a variety of other substituents (e.g., halogens, alkoxy groups, larger alkyl groups) can probe the steric and electronic requirements of the binding pocket.
Modification of the amino linker: Introducing substituents on the nitrogen atom or altering the length of the linker can modulate the flexibility and hydrogen bonding capacity of this region.
Alterations to the ethanol side chain: The hydroxyl group could be replaced with other functional groups (e.g., an amine, a thiol) or the chain could be extended or branched to explore interactions with different regions of the target protein.
By synthesizing and screening such a focused library, researchers can rapidly identify analogues with improved activity and gain a more detailed understanding of the SAR for a particular biological target.
Comparative Analysis of Biological Activities Across Structural Analogues
The systematic modification of the 2-[(Methylpyrimidin-4-yl)amino]ethanol scaffold and the subsequent evaluation of the biological activities of the resulting analogues provide a powerful means of elucidating detailed SAR. A study by Lee et al. (2014) on a series of pyrimidin-4-yl-ethanol derivatives as ROS1 kinase inhibitors provides valuable insights, even though the exact "Ethanol, 2-(methyl-4-pyrimidinylamino)-" compound was not included. tandfonline.comtandfonline.com The data from this study can be used to infer how structural changes impact inhibitory activity.
| Compound ID | R1 | R2 | R3 | ROS1 Kinase Inhibition (%) @ 10 µM |
| 4a | H | H | 3-hydroxypropylamino | 88 |
| 4b | H | H | 2-(diethylamino)ethylamino | 85 |
| 4c | H | H | 2-(piperidin-1-yl)ethylamino | 91 |
| 5a | OH | H | 3-hydroxypropylamino | 75 |
| 5b | OH | H | 2-(diethylamino)ethylamino | 78 |
| 5c | OH | H | 2-(piperidin-1-yl)ethylamino | 82 |
| 6a | H | OH | 3-hydroxypropylamino | 92 |
| 6b | H | OH | 2-(diethylamino)ethylamino | 90 |
| 6c | H | OH | 2-(piperidin-1-yl)ethylamino | 95 |
Data is illustrative and based on findings from Lee et al., 2014 for pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives. tandfonline.comtandfonline.com
From this illustrative data, several SAR trends can be observed:
Effect of the Hydroxyl Group on the Ethanone/Ethanol Moiety: The presence and position of a hydroxyl group on the phenyl ring attached to the ethanol/ethanone moiety influence activity. For instance, compounds with a hydroxyl group at the R2 position (series 6a-c ) generally show slightly higher inhibition than their counterparts with no hydroxyl group (series 4a-c ) or a hydroxyl group at the R1 position (series 5a-c ). This suggests a favorable interaction for a hydroxyl group at this specific location.
Influence of the Amino Side Chain: The nature of the substituent at the 6-position of the pyrimidine ring (R3) also plays a significant role. The 2-(piperidin-1-yl)ethylamino group (compounds 4c , 5c , 6c ) consistently leads to slightly higher or comparable inhibitory activity compared to the 3-hydroxypropylamino and 2-(diethylamino)ethylamino groups. This indicates that the cyclic nature and basicity of the piperidine (B6355638) ring may be beneficial for binding.
These comparative analyses are fundamental to the iterative process of drug design, allowing for the refinement of lead compounds to achieve desired biological activities. nih.gov
Preclinical Biological Studies and Mechanistic Research Excluding Human Clinical Data, Dosage, and Safety
In Vitro Enzyme Inhibition and Activation Studies
Kinase Inhibition Profiling
No data available.
Modulation of Other Relevant Enzyme Activities
No data available.
Cellular Pathway Modulation in Non-Human Cell Lines
Investigation of Signaling Cascade Interactions
No data available.
Assessment of Cellular Responses (e.g., growth modulation, without disease context)
No data available.
Receptor Binding Assays and Ligand-Binding Dynamics in Model Systems
No data available.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical biological studies, mechanistic research, or pharmacological characterization of the chemical compound "Ethanol, 2-(methyl-4-pyrimidinylamino)-".
Therefore, it is not possible to provide an article that adheres to the requested outline, as the necessary data on antimicrobial/antiviral activities, mechanism of action, target identification, pathway analysis, or in vivo pharmacological insights for this particular compound are not present in the public domain.
Advanced Analytical Methodologies for Research and Characterization of 2 Methylpyrimidin 4 Yl Amino Ethanol and Its Derivatives
High-Resolution Spectroscopic Techniques for Elucidating Complex Structures
Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. They provide detailed information on the connectivity of atoms, conformational arrangements, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-[(Methylpyrimidin-4-yl)amino]ethanol in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, multidimensional NMR experiments are required for unambiguous assignment and detailed conformational analysis.
For a molecule with this structure, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring, typically observed in the range of δ 6.5-9.2 ppm. researchgate.net The methyl group protons would appear as a singlet, while the protons of the ethanol (B145695) side chain (-CH₂-CH₂-OH) would present as multiplets, with their coupling patterns revealing their connectivity. The protons on the amine and hydroxyl groups may appear as broad singlets and their chemical shifts can be sensitive to solvent and concentration.
Two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the tracing of the spin systems within the ethanol side chain.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of the ¹³C spectrum. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for establishing the connectivity between different parts of the molecule, such as linking the ethanol side chain to the pyrimidine ring via the amino bridge.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyrimidine-H | ~8.0 - 8.5 | ~150 - 160 | Correlations to other ring carbons |
| Pyrimidine-H | ~6.5 - 7.0 | ~105 - 115 | Correlations to other ring carbons |
| Methyl (-CH₃) | ~2.5 | ~13 - 25 | Correlations to pyrimidine ring carbons |
| Amino (-NH-) | Variable, broad | N/A | Correlation to N-CH₂ |
| N-CH₂- | ~3.6 | ~45 - 55 | Correlations to pyrimidine ring, -CH₂OH |
| -CH₂OH | ~3.8 | ~60 - 65 | Correlations to N-CH₂ |
| Hydroxyl (-OH) | Variable, broad | N/A | N/A |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. For non-volatile molecules like 2-[(Methylpyrimidin-4-yl)amino]ethanol, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically coupled with a mass analyzer.
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy allows for the calculation of a unique elemental formula, confirming the compound's identity.
Tandem mass spectrometry (MS/MS) is particularly useful for characterizing reaction products and identifying metabolites. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For 2-[(Methylpyrimidin-4-yl)amino]ethanol, characteristic fragmentation patterns would likely involve the cleavage of the ethanol side chain and fragmentation of the pyrimidine ring, allowing researchers to pinpoint the locations of metabolic modifications (e.g., hydroxylation, glucuronidation) or confirm the structure of a synthetic product.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. vandanapublications.com These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.
For 2-[(Methylpyrimidin-4-yl)amino]ethanol, FTIR spectroscopy would be expected to show characteristic absorption bands confirming its key structural features. researchgate.net For instance, a broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the alcohol group and the N-H stretching of the secondary amine. C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic methyl and ethanol groups would appear around 2900-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=N and C=C stretching vibrations of the pyrimidine ring, as well as C-N and C-O stretching and bending vibrations. researchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200 - 3500 (Broad) |
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 (Sharp/Medium) |
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |
| C=N and C=C Stretch | Pyrimidine Ring | 1525 - 1595 |
| C-O Stretch | Primary Alcohol | 1050 - 1150 |
Chromatographic Methods for Purity Assessment and Isomer Separation in Research Samples
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is the gold standard for assessing the purity of research samples.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile, polar compounds like 2-[(Methylpyrimidin-4-yl)amino]ethanol. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of molecule. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a gradient mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: The choice of detector is critical for sensitivity and selectivity.
UV-Vis Detector: Given the aromatic pyrimidine ring, the compound will absorb UV light, making a UV-Vis detector a simple and robust choice for quantification.
Diode-Array Detector (DAD): A DAD provides UV-Vis spectral data for each point in the chromatogram, which can help in peak identification and purity assessment by checking for co-eluting impurities.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity. It allows for the confirmation of the molecular weight of the main peak and the tentative identification of impurity peaks based on their mass-to-charge ratios. nih.gov
Direct analysis of 2-[(Methylpyrimidin-4-yl)amino]ethanol by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, caused by the polar -OH and -NH functional groups. However, GC-MS can be employed for the analysis of volatile impurities or if the target compound is chemically modified through derivatization. google.com
Derivatization is a process that converts the polar functional groups into less polar, more volatile ones. For the -OH and -NH groups, the most common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (-Si(CH₃)₃) groups, creating a derivative that is amenable to GC analysis. The separated components are then detected by a mass spectrometer, which provides structural information for each peak. nih.gov This approach is particularly useful for detecting and identifying trace-level volatile or semi-volatile impurities in a research sample.
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
For a derivative of 2-[(methyl-4-pyrimidinyl)amino]ethanol, X-ray diffraction analysis would reveal the planarity of the pyrimidine ring and the spatial orientation of the methyl and ethanolamine (B43304) substituents. Key structural parameters that would be determined include the crystal system, space group, and unit cell dimensions. For instance, studies on similar heterocyclic compounds have detailed these parameters, providing a blueprint for what to expect. mdpi.comresearchgate.net
Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.151 (3) |
| b (Å) | 12.522 (3) |
| c (Å) | 25.493 (6) |
| β (°) ** | 105.161 (13) |
| Volume (ų) ** | 2819.5 (13) |
| Z (molecules/unit cell) | 4 |
| Data is hypothetical and modeled after similar structures for illustrative purposes. mdpi.com |
Conformational studies are a critical aspect of crystallographic analysis. The technique would elucidate the torsion angles between the pyrimidine ring and the ethanolamine side chain, defining its preferred conformation in the solid state. Furthermore, it is powerful in identifying and characterizing non-covalent interactions that stabilize the crystal structure, such as intermolecular and intramolecular hydrogen bonds. researchgate.netresearchgate.net The hydroxyl group of the ethanolamine moiety and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be accurately measured, providing insight into the molecule's interaction patterns. researchgate.net
Quantitative Analysis in Reaction Monitoring and Process Development
Quantitative analysis is indispensable for the effective monitoring of the synthesis of 2-[(methyl-4-pyrimidinyl)amino]ethanol and for the subsequent development of a robust and reproducible manufacturing process. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse methods for this purpose.
During synthesis, which may involve the reaction of a chloropyrimidine with 2-(methylamino)ethanol, it is crucial to track the consumption of reactants and the formation of the product and any by-products over time. mdpi.com HPLC, particularly with UV detection, is well-suited for this as the pyrimidine core is chromophoric. A validated HPLC method would allow for the separation and quantification of each component in a reaction mixture at various time points.
The process involves developing a method that provides good resolution between the starting materials, intermediates, the final product, and any impurities. Once the method is established, samples are taken from the reaction vessel at regular intervals, quenched, and analyzed. The peak areas from the chromatogram are used to calculate the concentration of each species, typically by comparison to a calibration curve generated from standards of known concentration. This data is vital for determining reaction kinetics, identifying the optimal reaction endpoint, and maximizing yield while minimizing impurity formation.
Table 2: Illustrative HPLC Data for Reaction Monitoring
| Time (hours) | Reactant A Conc. (M) | Reactant B Conc. (M) | Product Conc. (M) |
| 0 | 1.00 | 1.10 | 0.00 |
| 1 | 0.65 | 0.75 | 0.35 |
| 2 | 0.38 | 0.48 | 0.62 |
| 4 | 0.12 | 0.22 | 0.88 |
| 6 | 0.02 | 0.12 | 0.98 |
| 8 | < 0.01 | 0.11 | 0.99 |
| Data is hypothetical and for illustrative purposes. |
In process development, this quantitative data is used to build a comprehensive understanding of the reaction. By systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry and monitoring the outcomes with HPLC, a design space for the process can be established. This ensures that the synthesis is not only efficient but also consistent and scalable. Quantitative analysis is also fundamental to quality control, ensuring the final product meets specifications for purity and that impurity levels are below acceptable thresholds.
Future Directions and Emerging Research Avenues for Pyrimidine Aminoethanol Compounds
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design
| AI/ML Model | Application in Compound Design | Potential for Pyrimidine-Aminoethanol Scaffolds |
| QSAR | Predicts biological activity based on chemical structure. | To screen virtual libraries of derivatives for potential efficacy against targets like kinases. nih.gov |
| Generative Models (GANs, VAEs) | Creates novel molecular structures with desired properties. | To design new compounds with improved binding affinity, selectivity, and drug-like properties. oncodesign-services.com |
| DMPNN | Assesses molecular properties, including toxicity. | To predict and minimize off-target effects and toxicity profiles of newly designed molecules. chemrxiv.org |
| Molecular Docking | Simulates the interaction between a molecule and a biological target. | To refine the design of derivatives for optimal binding to targets like EGFR or PIM-1 kinase. rsc.orgtandfonline.com |
Exploration of Novel Biological Targets Beyond Current Paradigms
Pyrimidine (B1678525) derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. gsconlinepress.comnih.gov Historically, a primary focus has been on inhibiting well-established enzyme targets, particularly protein kinases like EGFR and VEGFR in cancer therapy. ekb.egtandfonline.com While this remains a fruitful area of research, future efforts are expanding to include more challenging and unconventional biological targets.
One such frontier is the inhibition of protein-protein interactions (PPIs). nih.gov PPIs are crucial for many cellular processes, but their large, flat binding interfaces make them difficult to target with traditional small molecules. nih.govrsc.org The structural diversity achievable with the pyrimidine scaffold could be used to develop molecules capable of disrupting these interactions, opening new therapeutic avenues for diseases driven by aberrant PPIs. nih.gov
Another emerging area is the targeting of RNA. For decades, RNA was considered "undruggable." However, recent discoveries have shown that small molecules can bind to specific RNA structures and modulate their function. nsf.gov Given that pyrimidine is a core component of nucleic acids, derivatives of "Ethanol, 2-(methyl-4-pyrimidinylamino)-" could be rationally designed to interact with specific viral or pathogenic RNA sequences, offering novel antimicrobial or antiviral strategies. mdpi.com
| Target Class | Conventional Examples | Novel/Emerging Examples | Rationale for Pyrimidine-Aminoethanol Scaffolds |
| Enzymes | Protein Kinases (EGFR, PIM-1), Cyclooxygenase (COX-2) mdpi.com | - | The scaffold is a proven pharmacophore for kinase inhibition. rsc.org |
| Protein-Protein Interactions | - | MDM2-p53, Bcl-2 family interactions | The scaffold's versatility allows for the creation of larger, more complex molecules needed to disrupt PPI interfaces. nih.govnih.gov |
| Nucleic Acids | DNA (Intercalators) | Specific mRNA or viral RNA sequences | The inherent similarity to natural nucleobases may confer a binding advantage for RNA targets. nsf.gov |
Development of 2-[(Methylpyrimidin-4-yl)amino]ethanol as a Scaffold for Material Science Applications
Beyond its biomedical potential, the chemical structure of "Ethanol, 2-(methyl-4-pyrimidinylamino)-" presents intriguing possibilities in the field of material science. The pyrimidine ring, with its nitrogen atoms and aromatic character, can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the assembly of supramolecular structures and the properties of functional materials.
The ethanolamine (B43304) side chain contains both a hydroxyl (-OH) and a secondary amine (-NH-) group. These functional groups are reactive handles that can be used for polymerization. For instance, the hydroxyl group could be converted into an ester or ether linkage, while the amine provides a site for forming amide bonds. This dual functionality allows the molecule to act as a monomer or a cross-linking agent in the synthesis of novel polymers. Such materials could possess unique properties, such as thermal stability or specific surface affinities, derived from the embedded pyrimidine units. While this application is currently speculative, the foundational chemistry suggests a promising avenue for creating new functional materials, potentially for use in areas like heavy metal adsorption or the development of specialized coatings. novapublishers.com
Advanced Methodologies for Stereoselective Synthesis
Chirality plays a critical role in pharmacology, as different enantiomers of a drug can have vastly different biological activities. While "Ethanol, 2-(methyl-4-pyrimidinylamino)-" is not itself chiral, derivatives created from this scaffold often will be. The development of advanced, stereoselective synthesis methods is therefore crucial for exploring the full therapeutic potential of this compound class.
Traditional synthesis methods often produce a racemic mixture (an equal mix of both enantiomers), which requires costly and difficult separation steps. nih.gov Modern synthetic chemistry offers more elegant solutions. Transition metal-catalyzed asymmetric hydrogenation, for example, can be used to create chiral amines and alcohols with high enantioselectivity. acs.orgnih.gov Another cutting-edge technique is photoredox catalysis, which uses visible light to promote chemical reactions, enabling the stereoselective synthesis of complex unnatural amino acids from simple precursors. rsc.org Applying these advanced methods to the pyrimidine-aminoethanol scaffold would allow for the precise synthesis of specific stereoisomers, facilitating a more detailed investigation of their structure-activity relationships. rsc.org
| Synthesis Method | Description | Relevance to Pyrimidine-Aminoethanol Derivatives |
| Asymmetric Hydrogenation | Uses a chiral transition metal catalyst (e.g., Iridium, Rhodium) to add hydrogen across a double bond, creating a chiral center with high selectivity. acs.orgnih.gov | Efficiently produces chiral amino alcohols and related structures from prochiral precursors. |
| Photoredox Catalysis | Uses a photocatalyst and visible light to generate reactive radical intermediates that can form C-C bonds stereoselectively. rsc.org | Enables the synthesis of complex, unnatural amino acid derivatives under mild reaction conditions. |
| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for easy separation. | Offers a green and highly specific method for obtaining enantiopure compounds. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, and is later removed. rsc.org | A robust and well-established method for controlling stereochemistry in multi-step syntheses. |
Design of Chemical Probes for Advanced Biological Imaging and Tracking
Understanding what a drug does inside a cell is fundamental to its development. Chemical probes—small molecules designed to visualize or track biological processes in real time—are invaluable tools for this purpose. nih.gov The "Ethanol, 2-(methyl-4-pyrimidinylamino)-" scaffold is an excellent candidate for development into such probes.
A chemical probe typically consists of a targeting moiety that binds to a specific biological molecule and a reporter group (e.g., a fluorophore) that generates a detectable signal. rsc.org The pyrimidine-aminoethanol portion of the molecule can serve as the targeting scaffold, designed to interact with a specific enzyme or protein of interest. nih.gov This scaffold can then be chemically linked to a fluorescent dye. bohrium.comnih.gov
Boron-dipyrromethene (BODIPY) dyes are a popular choice for biological imaging due to their high photostability, sharp emission spectra, and tunable fluorescence properties. rsc.org By attaching a BODIPY fluorophore to the pyrimidine scaffold, researchers could create a probe to track the distribution of the compound within living cells, confirm its engagement with its intended target, and visualize its effects on cellular pathways through fluorescence microscopy. nih.govbohrium.comnih.gov Such tools are critical for validating new drug targets and elucidating the mechanisms of action of novel therapeutic agents. rsc.org
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features for Biological Imaging |
| BODIPY-FL | ~505 | ~515 | High quantum yield, narrow emission, insensitive to solvent polarity. |
| Fluorescein (FITC) | ~495 | ~525 | Bright fluorescence, widely used, pH-sensitive. |
| Rhodamine | ~550 | ~575 | High photostability, available in various colors. |
| Pyrene | ~340 | ~375-395 | Long fluorescence lifetime, sensitive to local environment. rsc.org |
Q & A
Q. What are the standard synthetic routes for Ethanol, 2-(methyl-4-pyrimidinylamino)-, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene under reflux (100°C, 2 hours), followed by purification with triethylamine and sulfuryl chloride in ethyl acetate to achieve 88% yield . Key optimizations include:
- Solvent selection : Toluene or DMF for improved solubility and reduced side reactions.
- Catalyst use : Triethylamine as a base to neutralize HBr byproducts.
- Purification : Column chromatography (C18 reverse-phase) or recrystallization in ethyl acetate for high-purity isolation.
Q. Which spectroscopic techniques are most effective for characterizing Ethanol, 2-(methyl-4-pyrimidinylamino)-, and what key spectral markers should researchers prioritize?
- ¹H NMR : Prioritize signals for the ethanol moiety (δ ~3.5–4.0 ppm for -CH₂OH) and pyrimidine protons (δ ~8.0–9.0 ppm for aromatic protons). For example, pyridine H in related pyrimidine derivatives appears at δ 8.68 ppm .
- FTIR : Look for O-H stretching (~3422 cm⁻¹), C=O (1682 cm⁻¹), and C=N (1579 cm⁻¹) vibrations .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 506 for analogous compounds) and fragmentation patterns to verify structural integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of Ethanol, 2-(methyl-4-pyrimidinylamino)- across different studies?
Yield variations often stem from differences in:
- Reagent purity : Impurities in 2-bromoethanol or amines can reduce efficiency. Use freshly distilled reagents.
- Reaction time : Extended reflux durations (e.g., >2 hours) may degrade heat-sensitive intermediates. Monitor via TLC .
- Workup protocols : Incomplete drying (e.g., using MgSO₄ vs. molecular sieves) can retain water, lowering yield. Compare methods from patent data (88% yield ) with journal protocols (e.g., Biginelli condensation at 96% yield ).
Q. What strategies are recommended for modifying the pyrimidine ring to enhance biological activity, and how should such derivatives be screened?
- Substituent design : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of the pyrimidine ring to improve binding affinity. For example, chloropyrimidine derivatives show enhanced enzyme inhibition .
- Biological screening : Use in vitro assays (e.g., tyrosinase inhibition ) or receptor-binding studies. Prioritize derivatives with <10 µM IC₅₀ values in preliminary screens.
- QSAR modeling : Correlate substituent properties (e.g., logP, topological polar surface area ) with activity data to guide rational design.
Q. How can researchers address challenges in isolating Ethanol, 2-(methyl-4-pyrimidinylamino)- from complex reaction mixtures?
- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients to separate polar byproducts .
- Acid-base extraction : Leverage the compound’s amine functionality by adjusting pH. Extract into organic phases (e.g., ethyl acetate) under basic conditions.
- Crystallization : Optimize solvent polarity (e.g., DMF/ethanol mixtures ) to precipitate the target compound while leaving impurities in solution.
Q. What computational methods are suitable for predicting the stability and reactivity of Ethanol, 2-(methyl-4-pyrimidinylamino)- in solution?
- DFT calculations : Model hydrolysis or oxidation pathways under varying pH and temperature conditions.
- Molecular dynamics : Simulate interactions with solvents (e.g., ethanol, DMF) to predict solubility trends .
- Docking studies : Predict binding modes with biological targets (e.g., enzymes ) to prioritize stable conformers for synthesis.
Data Contradiction and Validation
Q. How should researchers validate the purity of Ethanol, 2-(methyl-4-pyrimidinylamino)- when conflicting spectral data are reported?
- Cross-validate techniques : Combine ¹H NMR, ¹³C NMR, and HRMS to confirm molecular weight and functional groups. For example, a discrepancy in -OH proton integration could indicate residual solvents, resolved via D₂O exchange .
- Reference standards : Compare retention times (HPLC) and melting points with published data (e.g., m.p. >300°C for structurally similar pyrimidines ).
Q. What experimental controls are critical when studying the compound’s role in multi-step pharmaceutical syntheses?
- Stability controls : Monitor degradation under reaction conditions (e.g., presence of SOCl₂ or high temperatures ).
- Blank reactions : Exclude the compound to confirm its catalytic or stoichiometric role.
- Isotopic labeling : Use deuterated analogs to trace metabolic pathways in biological studies .
Methodological Recommendations
- Synthetic protocols : Adopt stepwise temperature ramps (0°C → room temperature) for exothermic reactions involving sulfuryl chloride .
- Analytical workflows : Pair LC-MS with ion mobility spectrometry to resolve isobaric impurities .
- Data reporting : Include detailed experimental conditions (e.g., stirring speed, drying time) to enable reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
